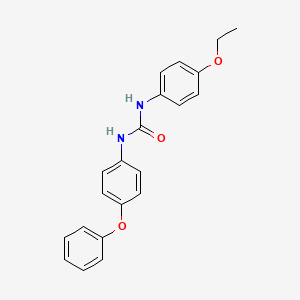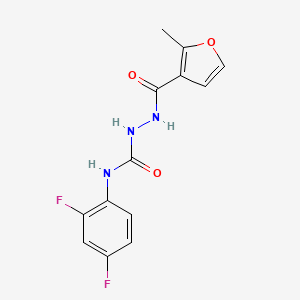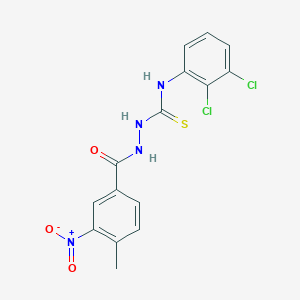
N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)urea
描述
N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as EPPU and is a member of the class of urea compounds. EPPU has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
EPPU is believed to exert its anticancer effects by inhibiting the activity of a protein called tubulin, which is involved in cell division. EPPU binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to cell cycle arrest and ultimately cell death. EPPU has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
EPPU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of enzymes involved in inflammation and oxidative stress, and reduce the production of reactive oxygen species (ROS). EPPU has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in the brain and improving cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using EPPU in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects compared to traditional chemotherapy drugs. However, one limitation of using EPPU in lab experiments is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for EPPU.
未来方向
There are several future directions for the study of EPPU. One area of research is the development of more efficient synthesis methods to improve the yield and purity of EPPU. Another direction is the investigation of the potential use of EPPU in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for EPPU in the treatment of neurodegenerative diseases. Finally, the potential use of EPPU in other areas of research, such as anti-inflammatory and antioxidant therapies, should be explored.
Conclusion:
In conclusion, EPPU is a promising synthetic compound with potential applications in scientific research, particularly in the field of cancer and neurodegenerative disease research. Its mechanism of action and physiological effects have been studied extensively, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully explore the potential of EPPU in these areas and to develop more efficient synthesis methods.
科学研究应用
EPPU has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. EPPU has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-2-25-18-12-8-16(9-13-18)22-21(24)23-17-10-14-20(15-11-17)26-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMIWYSIDAQBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)

![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)-4-quinazolinamine](/img/structure/B4115551.png)

![methyl 3-({[(5-{1-[(2-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4115565.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115569.png)
![N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4115583.png)
![N-(4-chlorobenzyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115587.png)
![7-bromo-1-(4-isopropylphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115592.png)
![methyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115603.png)
![2-[4-(cyclopentyloxy)benzoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4115611.png)
